molecular formula C10H14BrN3 B581452 5-Amino-3-bromo-2-piperidinopyridine CAS No. 1216080-18-0

5-Amino-3-bromo-2-piperidinopyridine

Cat. No.: B581452
CAS No.: 1216080-18-0
M. Wt: 256.147
InChI Key: JJHLGYLXXOMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-bromo-2-piperidinopyridine is a heterocyclic organic compound with the molecular formula C10H14BrN3 This compound is characterized by the presence of a bromine atom, an amino group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-piperidinopyridine typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then subjected to further reactions to introduce the piperidine ring and the amino group at the desired positions. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-piperidinopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Amino-3-bromo-2-piperidinopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-piperidinopyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-2-piperidinopyridine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-bromo-6-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLGYLXXOMLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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